molecular formula C20H14F2N4O2 B2960908 2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955617-89-7

2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2960908
CAS No.: 955617-89-7
M. Wt: 380.355
InChI Key: RLEXIXIJCLJQPX-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound with a unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine moiety This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to ensure high yield and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study various biological processes. Its interaction with specific molecular targets can provide insights into cellular mechanisms and pathways.

Medicine

In the field of medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific receptors or enzymes can lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

  • 2,4-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (isomer)

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which allows for distinct interactions with biological targets compared to its isomers and similar compounds

Properties

IUPAC Name

2,4-difluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c1-28-19-9-8-18-24-17(11-26(18)25-19)12-2-5-14(6-3-12)23-20(27)15-7-4-13(21)10-16(15)22/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEXIXIJCLJQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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